N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
CAS No.: 893280-60-9
Cat. No.: VC5133925
Molecular Formula: C24H21FN2O3S
Molecular Weight: 436.5
* For research use only. Not for human or veterinary use.
![N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide - 893280-60-9](/images/structure/VC5133925.png)
Specification
CAS No. | 893280-60-9 |
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Molecular Formula | C24H21FN2O3S |
Molecular Weight | 436.5 |
IUPAC Name | N-benzyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Standard InChI | InChI=1S/C24H21FN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28) |
Standard InChI Key | RKWUZGSAIWVUST-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Introduction
N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic organic compound belonging to the class of sulfonylated indole derivatives. These compounds are often studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound combines an indole moiety with a fluorinated phenyl group and a methanesulfonyl substituent, making it a candidate for pharmacological research.
Synthesis
The synthesis of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide generally involves the following steps:
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Preparation of the Indole Core: The indole nucleus is synthesized via Fischer indole synthesis or other established methods.
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Sulfonation: The introduction of the methanesulfonyl group is achieved using methanesulfonyl chloride in the presence of a base.
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Fluorophenyl Substitution: A fluorinated phenyl group is attached through electrophilic aromatic substitution.
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Benzylation and Acetamide Formation: The final step involves benzylation and coupling with an acetamide moiety.
These steps require careful control of reaction conditions to ensure high yield and purity.
Analytical Characterization
The characterization of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be performed using the following techniques:
Technique | Purpose |
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NMR Spectroscopy | Confirm structural integrity |
Mass Spectrometry | Determine molecular weight |
IR Spectroscopy | Identify functional groups |
X-ray Crystallography | Analyze crystal structure |
Potential Applications
N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide holds potential in the following areas:
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Drug Development:
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As a lead compound for anticancer or antimicrobial drugs.
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Optimization through structural modifications could enhance efficacy and reduce toxicity.
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Chemical Biology Studies:
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Used as a probe to study protein-ligand interactions due to its complex structure.
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Material Science:
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The fluorinated component may contribute to unique physicochemical properties useful in material applications.
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